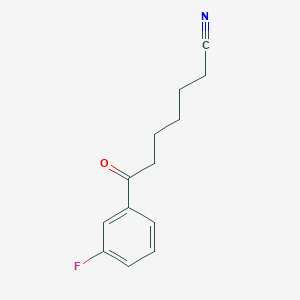

7-(3-Fluorophenyl)-7-oxoheptanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(3-Fluorophenyl)-7-oxoheptanenitrile (7-FPOHN) is an organic compound that has recently attracted attention from the scientific community due to its potential applications in organic synthesis, drug discovery, and medicinal chemistry. 7-FPOHN is a highly reactive nitrile that can be easily synthesized from readily available starting materials. Its unique structure and reactivity make it an ideal candidate for a variety of synthetic reactions and applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Fluorinated Compounds : The compound plays a role in the synthesis of various fluorinated compounds. For instance, its analogs have been used in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate in anticancer drug development (Jianqing Zhang et al., 2019).

Chemical Reactivity and Molecular Geometry Studies : Fluorophenyl compounds are frequently used in studies examining molecular geometry and chemical reactivity. These studies involve spectral analysis and quantum chemical calculations to determine the properties of such molecules (R. Satheeshkumar et al., 2017).

Magnetic Susceptibility and Interactions

- Antiferromagnetic Interactions : In materials science, derivatives of fluorophenyl compounds have been examined for their antiferromagnetic properties. For instance, studies on 7-(4-fluorophenyl) and 7-phenyl-substituted radicals have provided insights into their magnetic-susceptibility and antiferromagnetic interactions (Christos P. Constantinides et al., 2012).

Novel Applications in Various Fields

Development of Metal-Free and Metallophthalocyanines : Research has been conducted on the synthesis of partly halogenated coumarin phthalonitrile and corresponding metal-free, cobalt, and zinc phthalocyanines, with 7-(3-Fluorophenyl)-7-oxoheptanenitrile derivatives playing a crucial role in these syntheses (Aydın Alemdar et al., 2009).

Catalytic Hydrogenolysis : In the study of catalytic reactions, derivatives of 7-Fluoro-1-phenylbicyclo compounds have been investigated for their role in hydrogenolysis, highlighting the compound's relevance in chemical synthesis and catalytic processes (K. Isogai et al., 1986).

Antimicrobial Agent Synthesis : Fluorinated amino-heterocyclic compounds, including those with 7-Fluorophenyl moieties, have been synthesized and evaluated as antimicrobial agents. Their structures and activity against microbial agents have been a focus of research (W. A. Bawazir et al., 2018).

Propriétés

IUPAC Name |

7-(3-fluorophenyl)-7-oxoheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLLRKWDHVKGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642218 |

Source

|

| Record name | 7-(3-Fluorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Fluorophenyl)-7-oxoheptanenitrile | |

CAS RN |

898767-24-3 |

Source

|

| Record name | 7-(3-Fluorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.